AURORA 23177

Description

Overview of Serine/Threonine Protein Kinases in Eukaryotic Systems

Serine/threonine protein kinases are a crucial family of enzymes that regulate a vast array of cellular processes within eukaryotic organisms. asm.orgnih.gov These kinases function by catalyzing the transfer of a phosphate (B84403) group from ATP to the serine or threonine residues of specific substrate proteins, a process known as phosphorylation. nih.govuniprot.org This post-translational modification acts as a molecular switch, altering the substrate protein's activity, localization, or interaction with other molecules. nih.gov Consequently, serine/threonine kinases are integral to signaling pathways that control cell growth, differentiation, apoptosis, and metabolism. asm.orgasm.org The reversible nature of phosphorylation, counteracted by protein phosphatases, allows for dynamic and tightly controlled cellular responses to various internal and external stimuli. oup.com The human genome encodes a large number of these kinases, reflecting their diverse and critical roles in maintaining cellular homeostasis.

Discovery and Classification of the Aurora Kinase Family

The Aurora kinase family, a group of serine/threonine kinases, was first identified in the late 1980s through genetic screens in Drosophila melanogaster (fruit fly). nih.govnih.gov These screens aimed to uncover genes essential for cell division, and mutations in the aurora gene were found to cause defects in centrosome separation, leading to the formation of monopolar spindles. nih.govroyalsocietypublishing.org This characteristic appearance, reminiscent of the aurora borealis, gave the kinase its name. nih.gov Subsequent research led to the discovery of homologous kinases in other organisms, including yeast (Ipl1) and mammals. nih.gov

In mammals, the Aurora kinase family consists of three highly homologous members: Aurora A, Aurora B, and Aurora C. numberanalytics.commdpi.com Despite sharing significant sequence similarity within their catalytic domains, they exhibit distinct subcellular localizations and functions during cell division. mdpi.com This functional divergence is largely attributed to their differing N-terminal domains, which dictate specific protein-protein interactions. ebi.ac.uk

Aurora A Kinase (AURKA)

Aurora A, encoded by the AURKA gene on human chromosome 20q13.2, is a key regulator of mitotic entry and spindle assembly. dergipark.org.trtandfonline.com It is primarily found at the centrosomes during interphase and localizes to the spindle poles during mitosis. genecards.orgcreative-diagnostics.com The activity of AURKA is tightly regulated throughout the cell cycle, peaking during the G2 phase and mitosis. plos.org Its functions are critical for ensuring the proper segregation of chromosomes. researchgate.net

Aurora B Kinase (AURKB)

Aurora B, encoded by the AURKB gene on human chromosome 17p13.1, functions as the catalytic subunit of the Chromosomal Passenger Complex (CPC). creative-diagnostics.comresearchgate.netnih.gov This complex, which also includes INCENP, Survivin, and Borealin, dynamically localizes to various structures during mitosis, including the centromeres, the central spindle, and the midbody. royalsocietypublishing.orgrupress.org AURKB plays a critical role in correcting improper attachments between microtubules and kinetochores, ensuring that each sister chromatid is attached to opposite spindle poles. royalsocietypublishing.orgfrontiersin.org It is also involved in the spindle assembly checkpoint and cytokinesis. aacrjournals.orgwikipedia.org

Aurora C Kinase (AURKC)

Aurora C, encoded by the AURKC gene on human chromosome 19q13.43, is the least characterized of the three mammalian Aurora kinases. researchgate.netgenenames.org Its expression is most prominent in meiotically dividing cells, particularly in the testis. tandfonline.com Like Aurora B, Aurora C can associate with the CPC and has been shown to play a role in both meiosis and mitosis. frontiersin.orgresearchgate.net Overexpression of AURKC in somatic cells can lead to mitotic abnormalities, suggesting a role in regulating chromosome segregation and cytokinesis. plos.orgfrontiersin.org

Fundamental Roles of Aurora Kinases in Mitotic Progression

Aurora kinases are master regulators of mitosis, ensuring the faithful segregation of the genome to daughter cells. royalsocietypublishing.orgdergipark.org.tr Their coordinated activities are essential for the successful execution of multiple mitotic events. Dysregulation of Aurora kinase function can lead to chromosomal instability, a hallmark of cancer. aacrjournals.org

Centrosome Maturation and Separation

Aurora A plays a pivotal role in centrosome maturation and separation. dergipark.org.trcreative-diagnostics.com During the G2 phase, AURKA localizes to the centrosomes and initiates a cascade of phosphorylation events that recruit various proteins necessary for the maturation of the centrosome into a functional microtubule-organizing center. ebi.ac.ukdergipark.org.tr This process is essential for the formation of a bipolar mitotic spindle. ebi.ac.uk AURKA's activity ensures that the duplicated centrosomes separate and move to opposite poles of the cell, establishing the two poles of the mitotic spindle. creative-diagnostics.comaacrjournals.org Inhibition of AURKA function leads to failed centrosome separation, resulting in the formation of monopolar spindles and subsequent mitotic arrest. creative-diagnostics.com

| Kinase | Gene | Chromosomal Location | Key Functions in Mitosis |

| Aurora A | AURKA | 20q13.2 | Centrosome maturation and separation, spindle assembly, mitotic entry. dergipark.org.trtandfonline.comcreative-diagnostics.com |

| Aurora B | AURKB | 17p13.1 | Kinetochore-microtubule attachment, spindle assembly checkpoint, cytokinesis. creative-diagnostics.comnih.govaacrjournals.orgwikipedia.org |

| Aurora C | AURKC | 19q13.43 | Meiosis, and potentially complements Aurora B function in mitosis. researchgate.netgenenames.orgfrontiersin.org |

Spindle Assembly and Dynamics

The formation of a bipolar mitotic spindle is a critical event for the accurate segregation of chromosomes, and Aurora kinases are master regulators of this process. oup.comroyalsocietypublishing.org Aurora A, in particular, is essential for the assembly of a functional spindle. nih.govportlandpress.com It localizes to the centrosomes and spindle poles, where it is required for centrosome maturation and separation. nih.govembopress.org The kinase activity of Aurora A promotes the recruitment and phosphorylation of various spindle assembly factors. embopress.org For instance, Aurora A is involved in the Ran-GTP-dependent pathway of microtubule nucleation, which is crucial for the formation of the spindle in early mitosis. portlandpress.comembopress.org

Aurora A and Aurora B kinases work in concert to ensure proper spindle dynamics. royalsocietypublishing.org While Aurora A is primarily associated with the spindle poles, Aurora B is a component of the chromosomal passenger complex (CPC) and is localized to the centromeres in early mitosis. nih.govportlandpress.com Both kinases are required to regulate chromosome congression and alignment, as well as the stability of the metaphase spindle. royalsocietypublishing.org Inhibition of Aurora A activity during anaphase has been shown to disrupt the assembly of a robust central spindle, which is necessary for the separation of chromosomes. embopress.org

Chromosome Segregation and Fidelity

The faithful segregation of sister chromatids into two daughter cells is paramount for maintaining genomic integrity. mdpi.com Aurora kinases, especially Aurora B, are central to the mechanisms that ensure high-fidelity chromosome segregation. rupress.org Aurora B's role is multifaceted, involving the correction of erroneous kinetochore-microtubule attachments and the regulation of the spindle assembly checkpoint (SAC). mdpi.comfrontiersin.org

Erroneous attachments, such as when both sister kinetochores attach to microtubules from the same spindle pole (syntelic attachment) or when one kinetochore attaches to microtubules from both poles (merotelic attachment), must be corrected to prevent chromosome mis-segregation. frontiersin.org Aurora B, localized at the inner centromere, generates a phosphorylation gradient that destabilizes incorrect attachments, allowing for their correction. frontiersin.org This process is believed to involve the phosphorylation of components of the kinetochore, which reduces their affinity for microtubules. frontiersin.org

The spindle assembly checkpoint is a surveillance mechanism that delays the onset of anaphase until all chromosomes are properly attached to the mitotic spindle. frontiersin.org Aurora B activity is crucial for the activation and maintenance of the SAC in the presence of unattached or improperly attached kinetochores. mdpi.com Inhibition of Aurora B can lead to premature anaphase entry and chromosome mis-segregation. mdpi.com

An interactive table detailing the key proteins involved in Aurora kinase-mediated chromosome segregation is provided below.

| Protein | Function in Chromosome Segregation | Interacting Aurora Kinase |

| INCENP | Scaffolding protein of the CPC, essential for Aurora B localization and activity. mdpi.com | Aurora B |

| Survivin | Subunit of the CPC, involved in spindle checkpoint signaling. mdpi.com | Aurora B |

| Borealin | Subunit of the CPC, required for CPC localization and function. mdpi.com | Aurora B |

| MCAK | Kinesin that depolymerizes microtubules, its activity is regulated by Aurora B to correct attachment errors. wikipedia.org | Aurora B |

| KNL1/Blinkin | Kinetochore protein that is a key substrate of Aurora B in the error correction process. | Aurora B |

| Bub1 | Kinase that contributes to the recruitment of the CPC to centromeres. frontiersin.org | Aurora B |

| Sgo1 | Protects centromeric cohesion from premature loss and is involved in the Aurora B-dependent error correction pathway. frontiersin.org | Aurora B |

| TACC3 | A substrate of Aurora A, essential for central spindle formation during anaphase. embopress.org | Aurora A |

Cytokinesis Regulation

Cytokinesis is the final step of cell division, where the cytoplasm is divided to form two distinct daughter cells. mdpi.com Aurora kinases, particularly Aurora B, play a crucial role in orchestrating this process. mdpi.comaacrjournals.org As a component of the chromosomal passenger complex, Aurora B relocates from the centromeres to the central spindle and the midbody during anaphase and telophase. nih.govwikipedia.org

At the midbody, Aurora B is involved in the regulation of abscission, the final severing of the intercellular bridge that connects the two daughter cells. mdpi.comaacrjournals.org It phosphorylates several substrates at the cleavage furrow, including the myosin II regulatory light chain, which is important for the proper localization and function of the contractile ring. wikipedia.org The activity of Aurora B at the midbody is also a key component of the abscission checkpoint, which can delay cytokinesis in response to problems such as lagging chromatin, thereby preventing DNA damage and the formation of binucleated cells. aacrjournals.org

Dysregulation of Aurora Kinase Activity in Cellular Processes

The precise regulation of Aurora kinase activity is critical for normal cell division. dergipark.org.tr When this regulation is lost, it can lead to severe cellular defects with significant implications for human health, particularly in the context of cancer. oncotarget.com

Implications for Genomic Instability and Aneuploidy

Dysregulation of Aurora kinase activity is a major contributor to genomic instability, a hallmark of cancer. dergipark.org.trresearchgate.net Overexpression of Aurora A, for example, can lead to defects in centrosome duplication and function, resulting in the formation of multipolar spindles. nih.gov This can cause chromosomes to be unevenly segregated, leading to aneuploidy, a state where cells have an abnormal number of chromosomes. oncotarget.comnih.gov

Similarly, the failure of Aurora B to correct improper kinetochore-microtubule attachments leads to chromosome mis-segregation and aneuploidy. researchgate.net Mutations or dysregulation of Aurora B can compromise the spindle assembly checkpoint, allowing cells with segregation errors to proceed through mitosis. researchgate.net Aneuploidy itself can further fuel chromosomal instability, creating a vicious cycle that drives tumor evolution. The loss of function of proteins that regulate Aurora kinases, such as protein phosphatase 6 (PP6), can also lead to elevated Aurora A activity, resulting in chromosome instability and DNA damage. biologists.com

Role in Aberrant Cell Proliferation and Transformation

The aberrant expression of Aurora kinases is frequently observed in a wide variety of human cancers and is often associated with poor prognosis. oncotarget.comnih.gov Overexpression of Aurora A has been shown to transform cells in culture and promote tumor formation in animal models. nih.govnih.gov This oncogenic activity is linked to its role in driving cell proliferation and overriding cell cycle checkpoints. dergipark.org.troncotarget.com

Aurora kinases can promote cell proliferation through various mechanisms. For instance, Aurora B can contribute to tumorigenesis by inhibiting the tumor suppressor p53, leading to decreased levels of the cell cycle inhibitor p21. oncotarget.comresearchgate.net Both Aurora A and Aurora B have been implicated in promoting cell cycle progression and cell survival. dergipark.org.troncotarget.com Furthermore, the overexpression of Aurora C has also been shown to induce cell transformation and tumor formation, suggesting it may also possess oncogenic activity. plos.org The ability of dysregulated Aurora kinases to drive both genomic instability and aberrant proliferation makes them key players in the process of cellular transformation and cancer development. oncotarget.com

Structure

3D Structure

Properties

IUPAC Name |

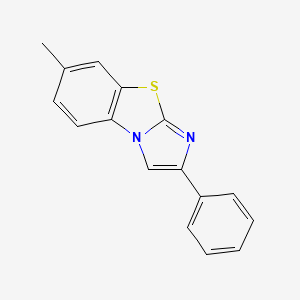

6-methyl-2-phenylimidazo[2,1-b][1,3]benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2S/c1-11-7-8-14-15(9-11)19-16-17-13(10-18(14)16)12-5-3-2-4-6-12/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOMRGJMKEBORFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N3C=C(N=C3S2)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Architecture and Regulatory Mechanisms of Aurora Kinases

Structural Domains and Conserved Motifs

The members of the Aurora kinase family share a conserved domain organization, consisting of a variable N-terminal domain, a highly conserved C-terminal catalytic kinase domain, and a short C-terminal tail. wikipedia.orgcreative-enzymes.com This structural arrangement allows for precise control of their localization and enzymatic activity.

The N-terminal domain of Aurora kinases is less conserved in sequence and varies in length among the different family members (Aurora A, B, and C). wikipedia.orgportlandpress.com This variability is a key determinant of the distinct subcellular localizations and functions of each kinase. researchgate.netnih.gov For instance, the N-terminal domain of Aurora A is involved in its localization to the centrosome during interphase. nih.gov This domain also contains recognition motifs, such as the A-box and KEN box, which are targeted by the Anaphase-Promoting Complex/Cyclosome (APC/C) for ubiquitin-mediated degradation, ensuring the timely inactivation of the kinase in late mitosis. portlandpress.comresearchgate.net While its role is still being fully elucidated, the N-terminal domain has also been suggested to have a modest inhibitory effect on the catalytic domain's activity. portlandpress.com

The C-terminal domain houses the highly conserved serine/threonine kinase catalytic core. portlandpress.comresearchgate.net This domain is responsible for binding ATP and the protein substrate and catalyzing the transfer of a phosphate (B84403) group. Like other protein kinases, the catalytic domain is composed of two lobes: a smaller N-lobe and a larger C-lobe. portlandpress.com The active site is located in the cleft between these two lobes. A critical feature within the C-lobe is the activation loop, a flexible segment that plays a central role in regulating kinase activity. portlandpress.commdpi.com The conformation of this loop determines whether the kinase is in an active or inactive state. mdpi.com

A key event in the activation of most protein kinases, including Aurora A, is the phosphorylation of specific residues within the activation loop. portlandpress.commdpi.com For human Aurora A, the primary activating phosphorylation site is Threonine 288 (Thr288). elifesciences.orgnih.govnih.gov Phosphorylation of this residue induces a significant conformational change in the activation loop, shifting the equilibrium towards the active state, which is competent for substrate binding and catalysis. mdpi.comelifesciences.org The phosphorylation of Thr288 can increase the catalytic activity of Aurora A by as much as 100-fold. elifesciences.org

Another phosphorylation site, Threonine 287 (Thr287), is also present in the activation loop of Aurora A. nih.govacs.org The role of Thr287 phosphorylation is more complex. While phosphorylation at Thr287 alone can enhance kinase activity, its phosphorylation in conjunction with Thr288 can have a suppressive effect. acs.org This suggests a sophisticated regulatory mechanism where the phosphorylation status of adjacent residues fine-tunes the kinase's activity. acs.org

| Feature | Description | Key Residues (Human Aurora A) | Primary Function |

|---|---|---|---|

| N-terminal Domain | Variable region, contains degradation motifs. | A-box, KEN box | Subcellular localization, protein stability, and degradation. portlandpress.comresearchgate.netnih.gov |

| C-terminal Catalytic Domain | Highly conserved bilobal structure with an active site cleft. | - | Binds ATP and substrates; performs catalysis. portlandpress.comresearchgate.net |

| Activation Loop | A flexible loop within the catalytic domain. | Thr287, Thr288 | Regulates kinase activity through conformational changes upon phosphorylation. mdpi.comelifesciences.org |

C-terminal Catalytic Kinase Domain

Post-Translational Regulation of Aurora Kinase Activity

The activity of Aurora kinases is dynamically regulated throughout the cell cycle by a complex interplay of phosphorylation and dephosphorylation events.

The phosphorylation of Thr288 in Aurora A is primarily achieved through autophosphorylation. elifesciences.orgnih.gov There has been some debate as to whether this occurs via an intramolecular (a single kinase molecule phosphorylating itself) or an intermolecular (one kinase molecule phosphorylating another) mechanism. elifesciences.orgnih.gov Evidence from X-ray crystallography and functional assays has demonstrated that Aurora A can form a domain-swapped dimer, which facilitates intermolecular autophosphorylation in trans. elifesciences.orgnih.gov This dimerization brings the catalytic domain of one kinase molecule into proximity with the activation loop of the other, allowing for efficient phosphorylation. However, the possibility of intramolecular autophosphorylation under certain conditions is not entirely ruled out. nih.gov This autophosphorylation is a critical step for full kinase activation, particularly at the centrosomes in the early stages of mitosis. elifesciences.orgnih.gov

To ensure that Aurora kinase activity is restricted to the correct time and place during cell division, their phosphorylation status is tightly regulated by protein phosphatases. Protein Phosphatase 1 (PP1) is a major phosphatase that directly dephosphorylates Thr288 of Aurora A, keeping the kinase in an inactive state during interphase. nih.govnih.gov The interaction with the protein TPX2 can protect Aurora A from dephosphorylation by PP1. nih.gov Another phosphatase, Protein Phosphatase 2A (PP2A), also plays a role in inactivating Aurora A. nih.gov More recently, the tumor suppressor PTEN has been shown to interact with and dephosphorylate Aurora A, thereby preventing its hyperactivation and preserving genomic stability. nih.gov This balance between kinase autophosphorylation and phosphatase-mediated dephosphorylation ensures the precise temporal and spatial control of Aurora kinase activity throughout the cell cycle.

| Regulatory Mechanism | Description | Key Molecules Involved | Effect on Aurora A Activity |

|---|---|---|---|

| Autophosphorylation | Phosphorylation of the activation loop, primarily at Thr288. Occurs via an intermolecular mechanism within a dimer. | Aurora A | Activation. elifesciences.orgnih.gov |

| Dephosphorylation | Removal of phosphate groups from the activation loop. | PP1, PP2A, PTEN | Inactivation. nih.govnih.govnih.gov |

Autophosphorylation Mechanisms (Intramolecular vs. Intermolecular)

Protein-Protein Interactions Modulating Aurora Kinase Function

The activity of Aurora kinases is not an isolated event but is tightly controlled by a complex network of interacting proteins. These interactions dictate their subcellular localization, activation status, and substrate specificity.

Activation by Cofactors (e.g., TPX2, INCENP)

The activation of Aurora kinases is a multi-step process that often requires the binding of specific cofactors. These cofactors can induce conformational changes that promote kinase activity and protect the activated state from dephosphorylation.

TPX2 (Targeting Protein for Xenopus Klp2) is a key activator of Aurora A kinase. tocris.com Their interaction is crucial for localizing Aurora A to the spindle microtubules during mitosis. tocris.com The binding of TPX2 to Aurora A induces a conformational change that facilitates the autophosphorylation of a critical threonine residue (Thr288) in the activation loop of the kinase. nih.gov This phosphorylation event is a hallmark of Aurora A activation. Furthermore, once bound, TPX2 shields this phosphorylated residue from the activity of phosphatases, thereby sustaining the active state of Aurora A. nih.gov Interestingly, some research suggests that TPX2 can also act as a co-activator of Aurora B kinase, highlighting the intricate and sometimes overlapping regulatory networks. elifesciences.org

INCENP (Inner Centromere Protein) is a core component of the Chromosomal Passenger Complex (CPC) and a critical activator of Aurora B kinase. tocris.com The CPC, which also includes Survivin and Borealin, is a master regulator of chromosome segregation and cytokinesis. nih.gov INCENP directly binds to Aurora B and allosterically induces an active conformation of the kinase's T-loop. nih.gov This initial activation is further enhanced by a feedback mechanism where the activated Aurora B phosphorylates INCENP, leading to a fully active kinase complex. nih.gov The interaction with INCENP is what tethers Aurora B to its specific subcellular locations, such as the centromeres in early mitosis and the midbody during cytokinesis, ensuring that its activity is spatially restricted to where it is needed.

Regulation by Other Cellular Partners (e.g., CEP192)

Beyond direct activators, other cellular partners play a crucial role in the spatiotemporal regulation of Aurora kinases.

CEP192 (Centrosomal Protein of 192 kDa) is a scaffold protein that is essential for the recruitment and activation of Aurora A at the centrosome. This interaction is critical for centrosome maturation and the establishment of a bipolar spindle. scbt.com CEP192 promotes the dimerization or oligomerization of Aurora A at the centrosome, which in turn triggers its autophosphorylation and activation. scbt.com This mechanism of activation at the centrosome is distinct from the TPX2-mediated activation on the spindle microtubules. By controlling the pool of active Aurora A at the centrosomes, CEP192 plays a foundational role in ensuring proper spindle formation. Structural studies have shown that CEP192 wraps around Aurora A and can compete with other binding partners, suggesting a hierarchical regulation of Aurora A activity throughout mitosis.

Crosstalk with Oncogenic Signaling Pathways (e.g., PKC, BCR-ABL)

The regulation and function of Aurora kinases are also intertwined with various oncogenic signaling pathways, which can contribute to tumorigenesis.

Protein Kinase C (PKC) , a family of kinases involved in various cellular processes including proliferation and migration, has been shown to have a functional relationship with Aurora kinases. In some cancer cells, the activation of PKC can lead to the upregulation and phosphorylation of both Aurora A and Aurora B kinases, often through the MAPK signaling pathway. tocris.com This can, in turn, activate downstream transcription factors like NF-κB and AP-1, promoting cancer cell invasion and the expression of matrix metalloproteinases. tocris.comelifesciences.org This crosstalk highlights a mechanism by which oncogenic signaling can co-opt the cell cycle machinery to promote malignancy.

BCR-ABL , the fusion oncoprotein that is the hallmark of chronic myeloid leukemia (CML), also exhibits a regulatory relationship with Aurora kinases. portlandpress.com The constitutive kinase activity of BCR-ABL can lead to the elevated expression of both Aurora A and Aurora B. frontiersin.org This upregulation contributes to the genomic instability and uncontrolled proliferation characteristic of CML. frontiersin.org Importantly, inhibitors that can dually target both BCR-ABL and Aurora kinases have shown promise in overcoming resistance to standard tyrosine kinase inhibitors, particularly in cases with specific mutations like the T315I mutation in BCR-ABL. biosynth.com This suggests that targeting the Aurora kinase axis is a viable strategy to combat resistance in BCR-ABL positive leukemias.

Chemical Modulators of Aurora Kinase Activity: Design and Mechanistic Studies

Rational Design Strategies for Aurora Kinase Modulators

The development of inhibitors for Aurora kinases, a family of serine/threonine kinases crucial for mitotic progression, relies heavily on rational design strategies. nih.gov These approaches leverage structural and ligand-based information to create potent and selective modulators. unipd.itfrontiersin.orgnih.gov

Structure-Based Drug Design (SBDD)

Structure-Based Drug Design (SBDD) is a cornerstone in the discovery of Aurora kinase inhibitors. This method utilizes the three-dimensional structural information of the target protein, obtained through techniques like X-ray crystallography, to design molecules that can bind with high affinity and specificity. frontiersin.orgpdbj.org A key challenge in targeting Aurora kinases is the high degree of similarity in the ATP-binding site across the three isoforms (A, B, and C). researchgate.net

SBDD has been instrumental in developing isoform-selective inhibitors. For instance, the design of the selective Aurora A inhibitor MLN8054 was guided by exploiting a specific amino acid difference (Threonine 217) in the active site of Aurora A. researchgate.net By understanding the structural nuances of the kinase domain, medicinal chemists can design compounds that form specific interactions, enhancing selectivity. acs.org For example, a strategy to achieve selectivity is to target specific residues near the solvent-exposed region of the protein, such as Leu215, Thr217, and Arg220 in Aurora A. researchgate.net More advanced SBDD approaches involve targeting allosteric sites—locations on the kinase distinct from the active site—which can offer a path to greater selectivity and novel mechanisms of action. osti.gov

Ligand-Based Drug Design (LBDD)

When a high-resolution structure of the target is unavailable, Ligand-Based Drug Design (LBDD) becomes particularly valuable. This approach uses information from a set of known active ligands (inhibitors) to build a model, known as a pharmacophore, which defines the essential chemical features required for biological activity.

In the context of Aurora kinases, LBDD can be used to screen large virtual libraries of compounds to identify new scaffolds that fit the pharmacophore model. This method was part of a combined strategy that led to the discovery of novel Pim-1 kinase inhibitors, demonstrating its utility in the broader kinase inhibitor field. frontiersin.org By analyzing the structure-activity relationships (SAR) of known inhibitors, researchers can predict the activity of new molecules and prioritize them for synthesis and testing.

Fragment-Based Drug Design (FBDD)

Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy for discovering novel kinase inhibitors. nuph.edu.ua This technique begins by screening libraries of small, low-molecular-weight compounds ("fragments") for weak binding to the target kinase. acs.org Because of their small size, fragments can explore the protein's binding surface more efficiently than larger, more complex molecules, often identifying novel interaction points. acs.org

Once a binding fragment is identified, typically through biophysical methods like X-ray crystallography or NMR spectroscopy, it serves as a starting point for optimization. nuph.edu.uacam.ac.uk The fragment is then "grown" or "linked" with other fragments to create a more potent, lead-like molecule. nuph.edu.ua This approach was successfully used to discover the multi-targeted kinase inhibitor AT9283, which has potent activity against Aurora kinases. nuph.edu.ua FBDD has also been applied to identify allosteric inhibitors of Aurora A by targeting the binding site of its activator protein, TPX2. cam.ac.uk This strategy can lead to highly selective inhibitors by targeting unique protein-protein interaction sites. cam.ac.uk

Inhibitors of Aurora Kinases

Aurora kinase inhibitors are broadly classified into two main categories: pan-Aurora inhibitors that target all three isoforms and selective inhibitors that are specific to one isoform, most commonly Aurora A or Aurora B.

Pan-Aurora Kinase Inhibitors

Pan-Aurora kinase inhibitors are designed to inhibit all three members of the Aurora kinase family (A, B, and C). These compounds typically target the highly conserved ATP-binding pocket. spandidos-publications.com

MK-0457 (Tozasertib/VX-680): One of the earliest and most studied pan-Aurora inhibitors, MK-0457, is a potent inhibitor of Aurora A, B, and C. nih.govashpublications.org It also exhibits activity against other kinases like Flt-3 and Abl, including the drug-resistant T315I mutant of BCR-ABL. nih.govashpublications.org Mechanistically, MK-0457 inhibits Aurora kinase activity, leading to defects in mitosis and subsequent apoptosis. spandidos-publications.comnih.gov

CYC116: This orally bioavailable compound is a potent inhibitor of Aurora A and B, and also targets the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). selleckchem.comnih.govmedkoo.com This dual mechanism allows CYC116 to inhibit both cell division and angiogenesis (the formation of new blood vessels). nih.govcyclacel.comdrugbank.com Its anti-proliferative effects are linked to the inhibition of Aurora kinase autophosphorylation and a reduction in the phosphorylation of Histone H3, a key substrate of Aurora B. selleckchem.com

SNS-314: SNS-314 is a potent and selective pan-Aurora kinase inhibitor. medchemexpress.comnih.gov Treatment with SNS-314 causes cells to fail cytokinesis, leading to polyploidy (having more than the normal number of chromosome sets) and eventual cell death. In preclinical models, it has demonstrated significant tumor growth inhibition. medchemexpress.comnih.gov

VE-465: VE-465 is another inhibitor of the Aurora kinase family. medkoo.commedchemexpress.com Preclinical studies have confirmed its antineoplastic activity in various cancer models, including ovarian cancer and leukemia. jocmr.orgfrontiersin.org

Table 1: Pan-Aurora Kinase Inhibitors and their Targets

| Compound | Primary Targets | Key Mechanistic Findings |

|---|---|---|

| MK-0457 (Tozasertib) | Aurora A, B, C; Flt-3; Abl | Inhibits proliferation, induces G2/M arrest and apoptosis. nih.govplos.org |

| CYC116 | Aurora A, B; VEGFR2 | Inhibits cell division and angiogenesis; reduces Histone H3 phosphorylation. selleckchem.comnih.gov |

| SNS-314 | Aurora A, B, C | Causes cytokinesis failure, leading to polyploidy and cell death. nih.gov |

| VE-465 | Aurora Kinases | Induces apoptosis in various tumor models. medchemexpress.comjocmr.orgfrontiersin.org |

Selective Aurora A Kinase Inhibitors

Selective Aurora A inhibitors were developed to potentially reduce toxicities associated with the inhibition of Aurora B, such as neutropenia. researchgate.net These inhibitors specifically target Aurora A, which is primarily involved in centrosome maturation and spindle assembly.

MLN8054: MLN8054 was one of the first selective Aurora A inhibitors to be developed. medchemexpress.comselleckchem.comdrugbank.com It is an ATP-competitive inhibitor that is over 40-fold more selective for Aurora A than for Aurora B. medchemexpress.comselleckchem.com Treatment with MLN8054 leads to defects in mitotic spindle assembly and inhibits cell proliferation. medkoo.compnas.org

MLN8237 (Alisertib): Developed from its predecessor MLN8054, Alisertib (MLN8237) is a highly selective and orally bioavailable Aurora A inhibitor. selleckchem.comapexbt.comaacrjournals.org It exhibits greater than 200-fold selectivity for Aurora A over Aurora B. selleckchem.comfrontiersin.org Inhibition of Aurora A by Alisertib leads to mitotic defects, G2/M arrest, and ultimately apoptosis and autophagy in cancer cells. selleckchem.comdovepress.com Its development has been guided by extensive research into the roles of Aurora A in various cancers, including those where the MYCN oncogene is amplified. frontiersin.org

Table 2: Selective Aurora A Kinase Inhibitors and their Selectivity

| Compound | IC50 Aurora A | IC50 Aurora B | Selectivity (Aurora B / Aurora A) |

|---|---|---|---|

| MLN8054 | 4 nM medchemexpress.comselleckchem.com | >160 nM | >40-fold medchemexpress.comselleckchem.com |

| MLN8237 (Alisertib) | 1.2 nM selleckchem.com | 396.5 nM jocmr.org | >200-fold selleckchem.comfrontiersin.org |

IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50% and can vary between different assay conditions.

Selective Aurora B Kinase Inhibitors

The Aurora kinase family, particularly Aurora B, plays a pivotal role in the proper execution of mitosis. Its overexpression in various cancers has made it a compelling target for anti-cancer drug development. Selective Aurora B inhibitors are designed to specifically target this isoform over Aurora A and C to achieve a more targeted therapeutic effect and potentially reduce off-target toxicities.

Prominent examples of selective Aurora B kinase inhibitors that have been extensively studied include AZD1152 (Barasertib) and TAK-901. These compounds have demonstrated potent and selective inhibition of Aurora B, leading to characteristic cellular phenotypes such as defects in the spindle assembly checkpoint, failure of cytokinesis, and subsequent endoreduplication and apoptosis. The design of such inhibitors often involves sophisticated medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties.

Table 1: Key Selective Aurora B Kinase Inhibitors

| Compound | Reported IC50 for Aurora B | Key Research Findings |

|---|---|---|

| AZD1152-HQPA | ~0.37 nM | Induces endoreduplication and apoptosis; clinical trial investigation. |

This table presents data for well-documented inhibitors to illustrate the type of information that would be relevant for "AURORA 23177".

Mechanisms of Kinase Inhibition

The primary mechanism by which small molecule inhibitors modulate kinase activity is through competitive binding at the ATP-binding pocket. As ATP is the phosphate (B84403) donor for the phosphorylation reactions catalyzed by kinases, inhibitors that compete with ATP for binding can effectively block kinase function. The vast majority of clinically investigated kinase inhibitors, including those targeting Aurora kinases, operate through this ATP-competitive mechanism.

Alternatively, allosteric inhibitors represent another class of kinase modulators. These compounds bind to a site on the kinase distinct from the ATP-binding pocket, inducing a conformational change that inactivates the enzyme. This mechanism can offer higher selectivity, as allosteric sites are often less conserved across the kinome than the highly conserved ATP-binding pocket. While less common for Aurora kinases, the development of allosteric inhibitors is an active area of research for many kinase targets.

Impact on Aurora Kinase Autophosphorylation and Substrate Phosphorylation

A key hallmark of a potent and specific Aurora B inhibitor is its ability to suppress the autophosphorylation of the kinase and the phosphorylation of its downstream substrates. Aurora B autophosphorylation at Threonine 232 (in humans) is a critical step for its activation. Therefore, a direct inhibitor would be expected to reduce this phosphorylation event.

One of the most well-characterized substrates of Aurora B is Histone H3 at Serine 10 (H3S10ph). Phosphorylation of Histone H3 at this site is a crucial event for chromosome condensation during mitosis. Consequently, a common and reliable biomarker for assessing the cellular activity of an Aurora B inhibitor is the reduction in the levels of H3S10ph. This can be readily measured using techniques such as Western blotting or immunofluorescence.

Proteolysis-Targeting Chimeras (PROTACs) for Aurora Kinase Degradation

Beyond simple inhibition, a newer therapeutic modality aims to induce the degradation of target proteins. Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to achieve this.

Design Principles of PROTAC-Mediated Protein Degradation

A PROTAC molecule consists of three key components: a ligand that binds to the target protein (in this case, an Aurora kinase), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements. By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. This event-driven pharmacology can offer advantages over traditional occupancy-driven inhibition, such as a more sustained and profound target suppression.

Specificity and Efficiency of Aurora Kinase Degradation

The specificity of a PROTAC is determined by the selectivity of the target-binding ligand and the E3 ligase-recruiting moiety. The efficiency of degradation is influenced by factors such as the stability of the ternary complex formed between the PROTAC, the target protein, and the E3 ligase, as well as the length and composition of the linker. Successful examples of PROTACs targeting other kinases have demonstrated the feasibility of this approach for achieving potent and selective protein degradation.

Advanced Research Methodologies for Studying Chemical Modulation of Aurora Kinases

High-Throughput Screening (HTS) and Chemical Library Analysis

High-Throughput Screening (HTS) is a foundational technology in drug discovery, enabling the rapid assessment of large numbers of chemical compounds for their ability to modulate a biological target. nih.govnih.gov

The initial stages of discovering novel Aurora kinase inhibitors often involve HTS of large and diverse chemical libraries. nih.govmdpi.com For instance, the discovery of a furanopyrimidine-based Aurora kinase inhibitor was the result of an HTS campaign of an in-house library containing 125,000 compounds. researchgate.net Similarly, a screening of the French patrimonial library, which contained 10,800 small molecules, led to the identification of 239 initial hits that inhibited Aurora kinases by more than 80% at a concentration of 15 µM. nih.gov

These libraries are designed to cover a wide range of chemical space, increasing the probability of finding novel scaffolds with the desired biological activity. The hits from these primary screens are then subjected to further validation and characterization to confirm their activity and elucidate their mechanism of action. researchgate.net

In addition to screening diverse libraries, a more focused approach involves the design and application of targeted or focused libraries. nih.gov These libraries are composed of compounds that are specifically designed to interact with a particular target or family of targets, such as kinases. The design of these libraries often leverages structural information of the target protein and known inhibitor binding modes. nih.gov

For Aurora kinases, targeted libraries can be designed based on several principles:

Hinge Binding: Many kinase inhibitors mimic the ATP molecule by forming hydrogen bonds with the hinge region of the kinase domain. Libraries can be designed with scaffolds that present the appropriate hydrogen bond donors and acceptors to facilitate this interaction. nih.gov

DFG-Out Binding: To achieve greater selectivity, libraries can be designed to target the inactive "DFG-out" conformation of the kinase, which involves a significant conformational change in the activation loop. This approach targets an allosteric pocket adjacent to the ATP binding site. nih.gov

Fragment-Based Screening: This approach uses smaller, "fragment" molecules that have a lower affinity for the target but can be more efficient in terms of binding. mdpi.com These fragments can then be elaborated and optimized to generate more potent and selective inhibitors. whiterose.ac.uk

A study utilizing the PharmPrint methodology, a quantitative structure-activity relationship (QSAR) modeling approach, successfully designed an Aurora-A targeted array. This targeted library showed a hit rate of 42.9% against Aurora-A, demonstrating the effectiveness of this focused approach. nih.gov

Screening Compound Libraries and Diversity Libraries

Computational Chemistry and Cheminformatics in Modulator Discovery

Computational methods are indispensable in modern drug discovery, accelerating the process of identifying and optimizing lead compounds. biorxiv.orgmdpi.com

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. nih.govasianpubs.org This method was instrumental in understanding the binding mode of various Aurora kinase inhibitors. For example, docking studies of quinazoline (B50416) and pyrimidine-based tricyclic scaffolds helped in the identification of a lead compound with selectivity for Aurora kinases. aacrjournals.orgresearchgate.netnih.gov

Key amino acid residues within the Aurora kinase active site that are crucial for inhibitor binding have been identified through docking studies. For Aurora A, residues such as Ala213, Lys162, and Glu181 are important for hydrogen bonding interactions. asianpubs.org For Aurora B, key residues include Lys106, Ala157, and Glu161. biorxiv.orgaccscience.com

Binding free energy calculations, often performed using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), provide a quantitative estimate of the binding affinity between a ligand and a protein. nih.govnih.gov These calculations have been used to compare the binding of different inhibitors to Aurora kinases and to understand the energetic contributions of individual amino acid residues to the binding event. nih.gov

In silico drug design encompasses a range of computational methods used to design and evaluate new drug candidates. aacrjournals.orgnih.gov This can involve the creation of 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), which relate the 3D structural features of molecules to their biological activity. nih.gov These models can then be used to predict the activity of new, untested compounds.

Drug profiling, including the prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, is another critical aspect of in silico analysis. asianpubs.org Computational tools can predict properties like oral bioavailability and drug-likeness, helping to prioritize compounds with favorable pharmacokinetic profiles early in the discovery process. asianpubs.org Furthermore, quantitative conformational profiling using techniques like time-resolved fluorescence can reveal how inhibitors affect the structural dynamics of the target kinase, providing insights into their selectivity. pnas.orgnih.govresearchgate.net

Computational methods play a pivotal role in both the identification of new lead compounds and the optimization of existing ones. mdpi.comaacrjournals.org Virtual screening of compound databases using docking and pharmacophore models can identify novel chemical scaffolds for inhibition. nih.govresearchgate.net For instance, a docking-based virtual screening of the National Cancer Institute (NCI) database led to the identification of five promising Aurora-A kinase inhibitors. nih.gov

Once a lead compound is identified, computational methods can guide its optimization. For example, the discovery of Tozasertib (MK-0457/VX-680) involved the replacement of a quinazoline core with a pyrimidine (B1678525) scaffold, a modification likely guided by computational modeling and structure-activity relationship (SAR) studies. researchgate.netnih.gov Molecular dynamics (MD) simulations can be used to study the stability of the ligand-protein complex over time and to understand the dynamic interactions that contribute to binding. mdpi.comresearchgate.net These simulations have been used to validate docking results and to refine the understanding of how inhibitors interact with Aurora kinases. researchgate.netnih.gov

Data Tables

Table 1: Exemplary Aurora Kinase Inhibitors and their Discovery/Characterization Methods

| Compound Name | Target(s) | Key Research Methodologies | References |

| Tozasertib (MK-0457/VX-680) | Pan-Aurora, Abl, Flt-3 | HTS, Structure-Based Design, Molecular Docking, Clinical Trials | vrtx.combiocrick.comapexbt.comresearchgate.netnih.govnih.gov |

| ZM447439 | Aurora A, Aurora B | HTS, Kinase Inhibition Assays | nih.govnih.govrndsystems.comtocris.comebi.ac.ukmolbiolcell.org |

| Hesperadin | Aurora B | HTS, Cell-Based Assays | biorxiv.orgnih.gov |

| MLN8237 (Alisertib) | Aurora A | Clinical Trials, Kinome Profiling | drugbank.com |

| AT9283 | Aurora A, Aurora B, JAK2/3 | Molecular Docking, MD Simulations, Clinical Trials | nih.govnih.gov |

Table 2: Key Amino Acid Residues in Aurora Kinases for Inhibitor Binding

| Kinase | Key Residues | Role in Binding | References |

| Aurora A | Ala213 | Hinge region hydrogen bonding | asianpubs.org |

| Lys162 | Allosteric cleft interaction | asianpubs.org | |

| Glu211 | Hinge region interaction | researchgate.net | |

| Leu139 | Hinge region interaction | researchgate.net | |

| Aurora B | Lys106 | Crucial for inhibition | biorxiv.orgaccscience.com |

| Ala157 | Crucial for inhibition | biorxiv.orgaccscience.com | |

| Glu161 | Crucial for inhibition | biorxiv.orgaccscience.com | |

| Phe219 | Crucial for inhibition | biorxiv.orgaccscience.com |

In Silico Drug Design and Drug Profiling

Structural Biology Techniques for Target-Modulator Complexes

Structural biology provides a high-resolution view of the interactions between a modulator and its protein target, offering a foundational understanding for structure-based drug design.

X-ray Crystallography of Aurora Kinase-Modulator Complexes

X-ray crystallography is a powerful technique for determining the three-dimensional structure of protein-ligand complexes at atomic resolution. This method has been instrumental in revealing how various inhibitors bind to Aurora kinases. For instance, the crystal structure of Aurora A in complex with the inhibitor MK-5108 has provided unique insights into the binding mode and the conformational changes induced in the kinase domain. researchgate.net Such studies typically involve expressing and purifying the Aurora kinase domain, co-crystallizing it with the modulator of interest, and then using X-ray diffraction to solve the structure. The resulting electron density maps allow for the precise mapping of key interactions, such as hydrogen bonds and hydrophobic contacts, between the modulator and amino acid residues in the kinase's active site. researchgate.net While specific crystallographic data for a compound explicitly named "AURORA 23177" is not publicly available, this methodology represents the gold standard for visualizing its binding pose within the Aurora kinase active site.

Cryo-Electron Microscopy (Cryo-EM) for Large Complexes

Cryo-electron microscopy (cryo-EM) has emerged as a complementary technique to X-ray crystallography, particularly for studying large and dynamic protein complexes. While Aurora kinases themselves are amenable to crystallography, cryo-EM becomes invaluable when investigating their interactions within larger cellular assemblies, such as the centrosome or kinetochore. This technique could be employed to visualize how AURORA 23177 affects the conformation of an Aurora kinase within such a native complex. Although specific cryo-EM studies involving a compound identified as "AURORA 23177" have not been reported in the available literature, the continuous advancements in cryo-EM resolution make it a promising future avenue for research.

Biophysical Characterization of Modulator-Target Interactions

Biophysical techniques are essential for quantifying the binding affinity, kinetics, and thermodynamics of a modulator's interaction with its target kinase, providing crucial data for assessing its potency and mechanism of action.

Binding Kinetics and Affinity Measurements (e.g., IC50 values in biochemical assays)

Biochemical assays are fundamental for determining the potency of a kinase modulator. The half-maximal inhibitory concentration (IC50) is a common metric derived from these assays, representing the concentration of a modulator required to inhibit the kinase's enzymatic activity by 50%. These assays typically involve the purified kinase, a substrate (often a peptide), and ATP. The modulator's effect is measured by quantifying the reduction in substrate phosphorylation.

While specific IC50 values for "AURORA 23177" are not detailed in the available search results, the table below illustrates how such data would be presented for different Aurora kinase inhibitors. This data is critical for determining the selectivity of the compound for different Aurora kinase isoforms (A, B, and C).

| Compound | Target Kinase | IC50 (nM) |

| Alisertib (MLN8237) | Aurora A | 1 |

| Alisertib (MLN8237) | Aurora B | 3 |

| MK-5108 (VX-689) | Aurora A | 0.6 |

| MK-5108 (VX-689) | Aurora B | 25 |

| ZM447439 | Aurora A | 110 |

| ZM447439 | Aurora B | 47 |

This table is illustrative and based on known Aurora kinase inhibitors, as specific data for AURORA 23177 was not found.

Thermodynamic Characterization

Thermodynamic characterization techniques, such as Isothermal Titration Calorimetry (ITC), provide a deeper understanding of the binding forces driving the modulator-target interaction. ITC directly measures the heat released or absorbed during the binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. This information reveals whether the binding is primarily driven by enthalpy (e.g., hydrogen bonds) or entropy (e.g., hydrophobic effect and conformational changes). Such data is invaluable for the rational optimization of lead compounds. There is no publicly available thermodynamic data for a compound identified as "AURORA 23177."

Cellular Assays for Functional Validation of Modulators

While biochemical assays confirm direct target engagement, cellular assays are crucial for validating a modulator's efficacy and mechanism of action in a more biologically relevant context. These assays assess the functional consequences of Aurora kinase inhibition within intact cells.

Common cellular assays include:

Phosphorylation of Cellular Substrates: Western blotting can be used to measure the phosphorylation status of known Aurora kinase substrates, such as histone H3 at serine 10 (a primary substrate of Aurora B) or TPX2 for Aurora A. A potent and specific modulator would be expected to reduce the phosphorylation of these substrates in a dose-dependent manner.

Cell Cycle Analysis: Since Aurora kinases are key regulators of mitosis, their inhibition often leads to distinct cell cycle phenotypes. Flow cytometry analysis of DNA content can reveal an accumulation of cells in the G2/M phase, a hallmark of mitotic arrest.

Phenotypic Analysis: Microscopic examination of treated cells can reveal mitotic defects such as failed cytokinesis, leading to polyploidy (the state of having more than two sets of chromosomes), or defects in spindle formation.

These cellular validation studies are essential to bridge the gap between biochemical potency and potential therapeutic effect. While the specific cellular effects of "AURORA 23177" are not documented in the available literature, the methodologies described are standard for characterizing any novel Aurora kinase modulator.

Immunofluorescence Staining for Subcellular Localization and Phenotypes

Immunofluorescence staining is a powerful technique to visualize the location of specific proteins within a cell. In the context of Aurora kinase research, this method is essential for determining how inhibitor compounds affect the localization of the kinases themselves and other proteins involved in mitosis.

Aurora A and Aurora B kinases have distinct and dynamic localizations throughout the cell cycle. Aurora A is typically found at the centrosomes and spindle poles during mitosis, while Aurora B is a component of the chromosomal passenger complex, localizing to centromeres in early mitosis and relocating to the spindle midzone during anaphase. researchgate.netnih.gov Researchers use antibodies specific to Aurora A and Aurora B to track their positions. researchgate.net The N-terminal domain of these kinases plays a role in their specific localization. nih.gov For instance, studies in XL2 cells have shown that Aurora A appears at the centrosome during the S-phase of the cell cycle. imrpress.com

The application of a kinase inhibitor could alter these localization patterns, indicating a disruption of the normal mitotic process. For example, an inhibitor might cause Aurora A to disperse from the centrosomes or prevent the proper localization of Aurora B to the centromeres. Such observations, made possible by immunofluorescence, provide direct visual evidence of the compound's effect at a subcellular level. nih.gov Furthermore, super-resolution microscopy techniques like dSTORM can provide even more detailed localization information, for example, showing the presence of Aurora A within the mitochondrial matrix. biorxiv.org

Flow Cytometry for Cell Cycle Analysis and Apoptosis Assessment

Flow cytometry is an indispensable tool for quantifying the effects of chemical compounds on the cell cycle and cell death (apoptosis). nih.govnih.gov By staining cells with fluorescent dyes that bind to DNA, researchers can measure the DNA content of individual cells and thereby determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). nih.gov

When cells are treated with an Aurora kinase inhibitor, characteristic changes in the cell cycle profile are expected. For example, inhibiting Aurora B kinase activity often leads to a failure in cytokinesis, resulting in cells with double the normal DNA content (polyploidy), which can be detected as a distinct peak in a flow cytometry histogram. nih.gov Similarly, inhibition can cause a G2/M arrest, where cells are unable to proceed through mitosis, leading to an accumulation of cells in this phase. nih.gov

In addition to cell cycle analysis, flow cytometry can be used to assess apoptosis. nih.gov Annexin V staining, for example, identifies cells in the early stages of apoptosis by detecting the translocation of phosphatidylserine (B164497) to the outer cell membrane. bdbiosciences.com The induction of apoptosis is a common outcome for cells treated with effective anti-cancer agents that target mitosis, and flow cytometry provides a quantitative measure of this effect. nih.govbdbiosciences.com

Western Blotting for Protein Expression and Phosphorylation Status

Western blotting is a fundamental technique used to detect and quantify specific proteins in a sample. In the study of Aurora kinase inhibitors, it serves two primary purposes: to measure the total amount of a protein and to assess its phosphorylation status. tymora-analytical.com

Aurora kinases are themselves regulated by phosphorylation, and they, in turn, phosphorylate a host of other proteins to control mitotic events. nih.govbiorxiv.org A key indicator of Aurora A activity is its autophosphorylation at a specific threonine residue (Thr288). biorxiv.org An effective inhibitor would be expected to reduce the signal for this phosphorylated form of Aurora A in a Western blot, without necessarily changing the total amount of Aurora A protein. biorxiv.org

Similarly, the activity of Aurora B is often assessed by measuring the phosphorylation of its downstream targets, such as histone H3 on serine 10. nih.gov A decrease in the phosphorylation of this substrate in inhibitor-treated cells provides strong evidence that the compound is hitting its intended target and disrupting its function within the cell. nih.gov This technique is crucial for confirming the molecular mechanism of action of a potential drug. nih.govliverpool.ac.uk

Chemical Genetics Approaches in Model Organisms

Chemical genetics utilizes small molecules to perturb protein function, offering a powerful way to study biological processes in model organisms. nih.gov This approach allows for the conditional and often reversible inactivation of specific proteins, which can be particularly useful for studying essential genes where a genetic knockout would be lethal.

Compound Screening for Specific Phenotypes (e.g., aluminum-induced malate (B86768) secretion in Arabidopsis)

Model organisms, such as the plant Arabidopsis thaliana, are used for large-scale chemical screens to identify compounds that produce a specific, observable phenotype. nih.govpitt.edu For example, researchers have used chemical genetics to screen for compounds that affect aluminum-induced malate secretion in Arabidopsis. nih.gov This process is a known tolerance mechanism in plants to toxic aluminum in the soil and is regulated by transporters like AtALMT1. mdpi.commdpi.com

In such a screen, a library of diverse chemical compounds would be applied to Arabidopsis seedlings under aluminum stress, and their effect on malate secretion would be measured. A compound that either enhances or inhibits this secretion would be selected for further study. This approach led to the finding that inhibiting Aurora A with the compound MLN8237 increased aluminum-activated malate transport, suggesting a role for this kinase in regulating the plant's stress response. nih.govresearchgate.net

Identification of Kinase Involvement in Biological Pathways

Once a compound is identified through a phenotypic screen, further investigation can elucidate the specific kinase and biological pathway involved. frontiersin.org In the Arabidopsis example, the identification of MLN8237, a known Aurora kinase inhibitor, directly implicated Aurora kinase in the regulation of aluminum-induced malate secretion. nih.gov

This finding opens up new avenues of research to understand how a kinase primarily known for its role in cell division in animals can influence a stress response pathway in plants. researchgate.netmdpi.com Further experiments could involve examining the phosphorylation of the AtALMT1 transporter or its regulators in response to the inhibitor. This demonstrates how a chemical genetics approach can uncover novel, and sometimes unexpected, functions for well-studied proteins like Aurora kinases in diverse biological contexts. frontiersin.org

Future Directions in Aurora Kinase Chemical Biology Research

Development of Next-Generation Modulators with Enhanced Specificity and Efficacy

A primary challenge in targeting Aurora kinases is the high degree of structural similarity among the three isoforms (A, B, and C) and within the broader human kinome, leading to off-target effects. patsnap.commdpi.com Future efforts are intensely focused on developing next-generation modulators that can overcome these limitations.

Isoform-Selective Inhibitors : The distinct biological roles of Aurora A and Aurora B necessitate the development of highly selective inhibitors to minimize toxicities associated with pan-inhibition. nih.gov For instance, inhibiting Aurora B can lead to severe side effects in rapidly proliferating healthy tissues like bone marrow. nih.gov The design of next-generation inhibitors, such as those with improved selectivity like SNS-314, aims to provide better therapeutic windows. mdpi.com Structural insights into unique allosteric pockets and regulatory domains of each isoform are being leveraged to design molecules with greater selectivity. nih.gov

Dual-Target and Multi-Kinase Inhibitors : In some contexts, targeting multiple kinases simultaneously can be advantageous. Dual-target inhibitors that suppress both Aurora kinases and synergistic mitotic kinases like Polo-like kinase 1 (PLK1) are being explored to overcome therapeutic resistance. nih.gov Some existing compounds, such as PHA-739358, have already demonstrated potent activity against multiple kinases, including Aurora kinases and FGFR1, by targeting conserved features within the ATP-binding site. tandfonline.com

Overcoming Resistance : Cancer cells can develop resistance to Aurora kinase inhibitors by mutating the ATP-binding pocket or through the activation of compensatory signaling pathways. nih.gov Future strategies will involve designing molecules that can bind to mutated kinases or preemptively block these escape routes through rational combination therapies. patsnap.com

Exploration of Novel Modulatory Mechanisms Beyond Inhibition (e.g., degradation, allosteric modulation)

Moving beyond traditional competitive inhibition of the ATP-binding site is a key future direction that promises greater specificity and new ways to control kinase activity.

Allosteric Modulation : Allosteric sites, which are topographically distinct from the highly conserved ATP-binding pocket, offer a promising avenue for developing highly selective modulators. researchgate.net Small molecules that bind to these sites can either inhibit or, intriguingly, activate the kinase. For example, AurkinA is a novel chemical inhibitor that blocks the interaction between Aurora A and its activator TPX2 by binding to a specific hydrophobic pocket, leading to allosteric inhibition without competing with ATP. nih.govcam.ac.uk This approach not only enhances selectivity but also provides valuable tools for dissecting the kinase's complex regulation. nih.gov

Targeted Protein Degradation : An emerging and powerful strategy involves the use of Proteolysis-Targeting Chimeras (PROTACs). nih.gov These bifunctional molecules link an Aurora kinase-binding moiety to an E3 ubiquitin ligase, hijacking the cell's natural protein disposal system to selectively destroy the target kinase rather than just inhibit it. nih.gov This degradation-based approach may offer enhanced target specificity, reduce the required dosage, and minimize resistance associated with kinase reactivation. nih.gov Similarly, small molecules that stabilize F-box proteins, which are involved in the natural degradation of Aurora kinases, have been shown to enhance kinase degradation, resulting in mitotic arrest and apoptosis. researchgate.net

Integration of Advanced Computational and Experimental Platforms for Modulator Discovery

The discovery and optimization of novel Aurora kinase modulators will be accelerated by the synergy between computational and experimental techniques.

Computational and AI-Driven Discovery : High-throughput screening, structure-based drug design, and in silico methods are fueling the discovery of new chemical scaffolds. patsnap.com Machine learning and artificial intelligence (AI) are becoming integral to this process. mdpi.com For instance, AI-driven platforms can analyze tumor-specific genetic landscapes to optimize the selection of inhibitors and predict drug efficacy. nih.gov Integrated computational pipelines that combine quantitative structure-activity relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations are being used to screen large drug databases and identify novel inhibitors. mdpi.com

Fragment-Based Discovery and High-Throughput Synthesis : Fragment-based drug discovery (FBDD) is a powerful method for identifying small, low-affinity chemical fragments that bind to the target protein. whiterose.ac.uk These fragments can then be elaborated and optimized into potent and selective lead compounds. This approach is particularly well-suited for targeting allosteric sites or protein-protein interactions. whiterose.ac.uk Coupling FBDD with high-throughput microscale reaction arrays allows for the rapid synthesis and screening of thousands of potential modulators, significantly accelerating the discovery pipeline. whiterose.ac.uk

Table 1: Comparison of Modulatory Mechanisms for Aurora Kinases

| Modulation Strategy | Mechanism of Action | Potential Advantages | Examples/Concepts |

|---|---|---|---|

| ATP-Competitive Inhibition | Binds to the kinase's ATP pocket, preventing phosphorylation of substrates. nih.gov | Well-established approach; many existing compounds. | Alisertib, Danusertib tandfonline.comnih.gov |

| Allosteric Modulation | Binds to a site other than the ATP pocket, inducing a conformational change that alters kinase activity. nih.gov | Higher isoform specificity; potential to overcome ATP-site mutations. researchgate.net | AurkinA (inhibits AURKA-TPX2 interaction) nih.govcam.ac.uk |

| Targeted Degradation (PROTACs) | Hijacks the ubiquitin-proteasome system to induce selective degradation of the target kinase. nih.gov | Eliminates the protein entirely; potential for lower doses and less resistance. nih.gov | PROTAC-based degraders nih.gov |

Utilizing Aurora Kinase Modulation as a Tool for Fundamental Biological Research

Selective chemical modulators are indispensable tools for dissecting the fundamental biology of Aurora kinases with high temporal and spatial precision.

Chemical Probes : Highly specific and potent inhibitors serve as chemical probes to study the distinct roles of each Aurora kinase isoform in processes like chromosome segregation, spindle assembly, and cytokinesis. nih.govfrontiersin.org By comparing isoform-selective versus pan-inhibitors, researchers can delineate the specific contributions of Aurora A and B to mitotic events. nih.gov For example, using specific inhibitors has helped reveal that Aurora A and B have both distinct and overlapping substrates, coordinating spindle function from opposite ends (centrosomes and centromeres, respectively). nih.gov

Spatial and Temporal Control : The activity of Aurora kinases is tightly regulated in both space and time, with Aurora A localizing to spindle poles and Aurora B to the inner centromere. frontiersin.org Chemical tools allow researchers to perturb kinase activity at specific moments in the cell cycle to understand how this spatiotemporal control is achieved and what its downstream consequences are. frontiersin.org This helps to unravel the complex signaling gradients that kinases like Aurora B establish to control mitotic events. frontiersin.org

Addressing the Dual Role of Aurora Kinases in Cell Proliferation and Homeostasis

Aurora kinases are essential for the proliferation of all dividing cells, not just cancerous ones. This dual role presents a major therapeutic challenge. nih.gov However, it also offers opportunities for deeper biological understanding.

Mitosis vs. Homeostasis : While best known for their mitotic functions, Aurora kinases also play roles in non-mitotic cells and processes. nih.gov For example, Aurora A is involved in regulating the primary cilium, an important cellular antenna. nih.gov Aurora B has been found to play a role in the epigenetic marking of silent chromatin in terminally differentiated cells, independent of the cell cycle. embopress.org Understanding these non-mitotic, homeostatic functions is crucial to predict and mitigate the side effects of Aurora kinase-targeted therapies.

Therapeutic Window : The overexpression of Aurora kinases in many tumors provides a potential therapeutic window, as cancer cells may be more dependent on their activity than normal cells. patsnap.com The future of clinical application lies in exploiting this dependency while protecting healthy tissues. This may involve developing biomarker strategies to identify patients most likely to benefit and designing intermittent dosing schedules that allow normal tissues, like bone marrow, to recover. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. How to design initial experiments to investigate the biochemical properties of AURORA 23177?

- Methodological Answer : Begin by defining clear objectives aligned with literature gaps. Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate experimental feasibility . Include controls for variables such as temperature, pH, and concentration. Document protocols in detail to ensure reproducibility, including material sources and instrumentation specifications . For example:

| Variable | Control Parameters |

|---|---|

| Temperature | 25°C, 37°C, 45°C |

| pH | 6.0, 7.4, 8.0 |

| Concentration | 0.1 mM, 1 mM, 10 mM |

Q. What methodologies are recommended for conducting a literature review on AURORA 23177?

- Methodological Answer : Systematically search databases (e.g., PubMed, Scopus) using Boolean operators (e.g., "AURORA 23177 AND pharmacokinetics"). Prioritize primary sources and assess credibility via citation metrics and peer-review status . Organize findings into thematic categories (e.g., synthesis methods, biological targets) and identify gaps using tools like PRISMA flowcharts .

Q. What ethical considerations are essential for in vivo studies involving AURORA 23177?

- Methodological Answer : Obtain institutional animal care committee (IACUC) approval. Adhere to the 3Rs (Replacement, Reduction, Refinement) principle. Use randomized allocation to treatment groups and blind data collection to minimize bias. Report adverse events transparently in manuscripts .

Advanced Research Questions

Q. How can multivariate statistical analysis resolve contradictory data on AURORA 23177’s mechanism of action?

- Methodological Answer : Apply principal component analysis (PCA) or structural equation modeling (SEM) to identify confounding variables. For example, if in vitro and in vivo efficacy data conflict, test for covariates like metabolic stability or protein binding . Use software (e.g., R, Python) to automate sensitivity analyses.

Q. What strategies integrate interdisciplinary approaches (e.g., computational modeling and wet-lab experiments) in AURORA 23177 research?

- Methodological Answer : Develop a hybrid workflow:

Use molecular docking to predict AURORA 23177’s binding affinity .

Validate predictions via surface plasmon resonance (SPR) assays.

Cross-validate results with kinetic studies (e.g., stopped-flow spectroscopy).

Ensure computational models are parameterized with experimental data to reduce epistemic uncertainty .

Q. How to formulate hypothesis-driven experiments addressing gaps in AURORA 23177’s pharmacokinetic profile?

- Methodological Answer : Apply the PICO framework:

- P opulation: Target enzyme/receptor.

- I ntervention: AURORA 23177 dosage/administration route.

- C omparison: Existing inhibitors/therapies.

- O utcome: Bioavailability, half-life.

Design dose-response studies with pharmacokinetic sampling at critical timepoints (e.g., Tmax, Cmax) .

Q. How to ensure reproducibility of synthetic protocols for AURORA 23177?

- Methodological Answer : Provide step-by-step synthetic procedures with quantified yields, purity (HPLC/LCMS data), and spectral characterization (NMR, IR). Use IUPAC nomenclature and reference standard operating procedures (SOPs) for equipment calibration . Example:

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | X, Y | 80°C, 12h | 75% |

| 2 | Z | RT, 2h | 90% |

Q. What advanced techniques validate AURORA 23177’s target engagement in cellular models?

- Methodological Answer : Employ proximity ligation assays (PLA) or CRISPR-Cas9 knockouts to confirm target specificity. Combine with transcriptomic profiling (RNA-seq) to assess downstream effects. Use negative controls (e.g., inactive analogs) to rule off-target effects .

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.